molecular formula C23H26N2O6S B2686881 1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-71-0

1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2686881
CAS No.: 899739-71-0
M. Wt: 458.53
InChI Key: CCZRUTSAXRRBGM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C23H26N2O6S and its molecular weight is 458.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Mechanistic Implications

1-Azirines, like the one mentioned, show intriguing reactivity with hydrazine, leading to hexahydropyrrolo[3,2-c]pyrazol-5-ones. This process is believed to involve an unstable 4-aminopyrazoline intermediate. Such reactions highlight the compound's potential in synthesizing complex organic structures (Kascheres et al., 1991).

Antibacterial Agent Synthesis

The compound forms the basis for synthesizing new heterocyclic compounds with a sulfonamido moiety, showing promise as antibacterial agents. This innovation opens avenues for developing novel antimicrobial solutions (Azab et al., 2013).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Tetrahydropyrrolo[1,2-a]pyrazines, structurally related to the compound, have shown potential as vascular smooth muscle relaxants and antihypertensive agents. This highlights the therapeutic possibilities of these compounds in cardiovascular health (Abou-Gharbia et al., 1984).

Photoluminescent Properties

Silver(I) sulfonates with pyrazine derivatives demonstrate interesting luminescent properties. This research opens up applications in materials science, particularly in the development of new luminescent materials (Liu et al., 2009).

Crystal Engineering

The compound's derivatives have been used in crystal engineering, leading to the formation of structures like interwoven ladders and sheets. This indicates its utility in the field of crystallography and materials science (Ferguson et al., 1999).

Efficient Synthetic Routes

An efficient synthetic route to trisubstituted pyrazines from Rh-catalyzed reactions involving similar structures has been developed, showcasing the compound's relevance in creating diverse and complex organic molecules (Ryu et al., 2015).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-28-19-9-7-16(14-21(19)30-3)23-18-6-5-11-24(18)12-13-25(23)32(26,27)17-8-10-20(29-2)22(15-17)31-4/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZRUTSAXRRBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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